Chromatographic Resolution: Distinct HILIC Retention Time Differentiates NA2 from Sialylated and Triantennary Glycans
In a validated LC-MS method analyzing glycopeptides from human serum proteins, the NA2 (A2G2) glycoform attached to the LCPDCPLLAPLNDSR peptide exhibited a predicted retention window of 30.2 min [1]. Under identical chromatographic conditions, the disialylated analog A2G2S2 eluted significantly later at 54.8–59.6 min (measured 55.8 min), while the triantennary A3G3 glycoform displayed a predicted window of 32.5–33.3 min [1]. This 24.6–29.4 min separation between NA2 and A2G2S2, and 2.3–3.1 min separation from A3G3, provides unambiguous differentiation in complex glycan mixtures and supports the use of NA2 as a retention time marker in HILIC-UPLC method development.
| Evidence Dimension | Retention time (LC-MS) |
|---|---|
| Target Compound Data | 30.2 min (predicted window) |
| Comparator Or Baseline | A2G2S2: 54.8–59.6 min; A3G3: 32.5–33.3 min |
| Quantified Difference | NA2 elutes 24.6–29.4 min earlier than A2G2S2; 2.3–3.1 min earlier than A3G3 |
| Conditions | LC-MS of glycopeptides (LCPDCPLLAPLNDSR peptide), HILIC separation |
Why This Matters
This retention time differentiation ensures accurate peak assignment and system suitability in HILIC-based glycan analysis, preventing misidentification when sialylated or branched glycans co-elute in biological samples.
- [1] Molecules 2022, 27(12), 3723. Table 3. Identified Glycoforms and Retention Times. DOI: 10.3390/molecules27123723. View Source
